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molecular formula C10H14BrNO B8327824 2-(4-Bromo-3,5-dimethylphenoxy)ethanamine

2-(4-Bromo-3,5-dimethylphenoxy)ethanamine

Cat. No. B8327824
M. Wt: 244.13 g/mol
InChI Key: JQYBSJIYMTZMKC-UHFFFAOYSA-N
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Patent
US08642585B2

Procedure details

To a solution of tert-butyl 2-(4-bromo-3,5-dimethylphenoxy)ethylcarbamate (310 mg) in dichloromethane (8 mL) is added trifluoroacetic acid (700 μL). The mixture is stirred for 12 hours at room temperature. Then saturated aqueous K2CO3 solution is added, the mixture is stirred for 30 minutes and the phases are separated. The organic phase is washed with saturated aqueous K2CO3 solution and dried (MgSO4). The solvent is evaporated to give the title compound. Yield: 200 mg; LC (method 7): tR=0.83 min; Mass spectrum (ESI+): m/z=244 [M+H]+.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
700 μL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:18]([CH3:19])=[CH:17][C:5]([O:6][CH2:7][CH2:8][NH:9]C(=O)OC(C)(C)C)=[CH:4][C:3]=1[CH3:20].FC(F)(F)C(O)=O.C([O-])([O-])=O.[K+].[K+]>ClCCl>[Br:1][C:2]1[C:18]([CH3:19])=[CH:17][C:5]([O:6][CH2:7][CH2:8][NH2:9])=[CH:4][C:3]=1[CH3:20] |f:2.3.4|

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
BrC1=C(C=C(OCCNC(OC(C)(C)C)=O)C=C1C)C
Name
Quantity
700 μL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
The organic phase is washed with saturated aqueous K2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(C=C(OCCN)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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